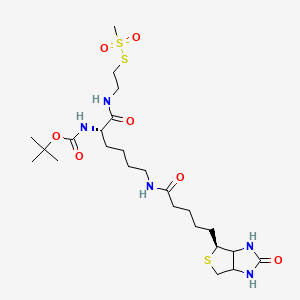
N-t-Boc-biocytinamidoethyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves several steps. One common method includes the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected intermediate is then reacted with biocytinamidoethyl methanethiosulfonate to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
N-t-Boc-biocytinamidoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, forming disulfide bonds with thiol-containing compounds.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, oxalyl chloride, and methanol . The major products formed from these reactions are the deprotected amine and disulfide-linked compounds .
Wissenschaftliche Forschungsanwendungen
N-t-Boc-biocytinamidoethyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to label and identify proteins, facilitating the study of protein-protein interactions and protein function.
Bioconjugation: The compound is used to link biomolecules, such as peptides and proteins, through disulfide bonds.
Drug Development: It is employed in the synthesis of drug candidates and in the study of drug-target interactions.
Wirkmechanismus
The mechanism of action of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves the formation of disulfide bonds with thiol-containing biomolecules. This reaction is facilitated by the methanethiosulfonate group, which acts as an electrophile, reacting with nucleophilic thiol groups to form stable disulfide bonds . This mechanism is crucial for its applications in proteomics and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
N-t-Boc-biocytinamidoethyl Methanethiosulfonate can be compared with other similar compounds, such as:
N-Boc-aminoethyl Methanethiosulfonate: Similar in structure but lacks the biocytinamido group, making it less specific for certain bioconjugation applications.
N-Boc-cysteinamidoethyl Methanethiosulfonate: Contains a cysteine residue instead of biocytin, which may affect its reactivity and specificity.
The uniqueness of this compound lies in its biocytinamido group, which provides specificity for biotin-binding proteins and enhances its utility in proteomics research .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5O7S3/c1-24(2,3)36-23(33)28-16(21(31)26-13-14-38-39(4,34)35)9-7-8-12-25-19(30)11-6-5-10-18-20-17(15-37-18)27-22(32)29-20/h16-18,20H,5-15H2,1-4H3,(H,25,30)(H,26,31)(H,28,33)(H2,27,29,32)/t16-,17?,18-,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDOVQYTOIIIG-FFEBTUMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














